5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester
Overview
Description
“5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-fluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 268.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.16 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from the ester, which is a valuable but underdeveloped transformation in organic synthesis . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Suzuki–Miyaura Coupling
The compound is highly valuable in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used widely in organic synthesis for the creation of carbon-carbon bonds .
Conversion into Functional Groups
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Hydroboration-Deboronation Strategy
The compound can be used in a hydroboration-deboronation strategy . This is an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Study of Hydrolysis
Phenylboronic acids and their esters, including the pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices . However, these compounds are only marginally stable in water, and the study of their hydrolysis is an important area of research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects a variety of biochemical pathways. It can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . It is also usually bench stable, easy to purify, and often even commercially available .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of the compound can be influenced by environmental factors. For example, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which 5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester belongs, is dependent on the pH and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-(5-fluoro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(15)6-7-11(10)18-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDPWHSFNMEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methylthio)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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